2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrroloquinoxaline carboxamide family, characterized by a fused heterocyclic core with substitutions influencing its pharmacological and physicochemical properties. The 2-fluorophenyl group at position 1 and the 3-ethoxypropyl chain on the carboxamide moiety distinguish it from analogs.
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-2-30-13-7-12-25-22(29)18-19-21(27-16-10-5-4-9-15(16)26-19)28(20(18)24)17-11-6-3-8-14(17)23/h3-6,8-11H,2,7,12-13,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNBATQNKNTEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology, due to its ability to inhibit specific tyrosine kinases.
Target Enzyme : The primary target of this compound is the Eph Tyrosine Kinase , which plays a crucial role in cell signaling pathways that regulate cell adhesion, migration, and proliferation.
Mode of Action :
- As an Eph Tyrosine Kinase inhibitor , it disrupts the Eph-ephrin signaling pathway, leading to significant alterations in cellular behaviors such as adhesion and migration.
- This inhibition can result in reduced tumor growth and metastasis, making it a candidate for anticancer therapies.
Anticancer Properties
Research has demonstrated that quinoxaline derivatives exhibit potent anticancer activities. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:
- HCT-116 (colon cancer) : IC50 = 1.9 µg/mL
- MCF-7 (breast cancer) : IC50 = 2.3 µg/mL
These values indicate strong cytotoxic effects compared to reference drugs like doxorubicin (IC50 = 3.23 µg/mL) .
Other Biological Activities
In addition to anticancer effects, quinoxaline derivatives have been reported to possess:
- Antiviral Properties : Some compounds have shown efficacy against HIV with EC50 values significantly lower than standard antiviral agents.
- Antibacterial and Antifungal Activities : The broad-spectrum activity against various pathogens has been documented, although specific data on this compound's efficacy remains limited .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves:
- Formation of the quinoxaline core via condensation reactions.
- Functionalization steps to introduce the pyrrolo and carboxamide groups.
Structure-Activity Relationship : Variations in substituents on the quinoxaline core significantly impact biological activity. For instance, altering the phenyl group can enhance or diminish inhibitory potency against Eph kinases and other targets .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of quinoxaline derivatives:
| Study | Compound | Activity | IC50/EC50 Value |
|---|---|---|---|
| Study 1 | 2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenyl) | Anticancer | IC50 = 1.5 µg/mL |
| Study 2 | Quinoxaline Derivative A | Antiviral (HIV) | EC50 = 0.15 µg/mL |
| Study 3 | Quinoxaline Derivative B | Antifungal | EC50 = 133 mg/mL |
These findings underscore the potential of this compound class as therapeutic agents across multiple disease states.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, potentially by inhibiting specific kinases involved in cell proliferation and survival. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Inhibition of Kinases
The compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways related to cancer and other diseases. By targeting these kinases, the compound could disrupt aberrant signaling pathways that lead to disease progression .
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. Variations in the ethoxy group or substitution on the phenyl ring can lead to derivatives with altered biological activity, making this compound a versatile scaffold for further drug development .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural differences and molecular properties between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Pharmacological and Toxicological Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl substituent in the target compound likely enhances metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation or oxidation .
Preparation Methods
Imine Formation and Cyclization
Aminophenylpyrrole derivatives react with 2-fluorobenzaldehyde under acetic acid catalysis (10 mol%) in methanol at 60°C. The imine intermediate undergoes intramolecular electrophilic addition, forming the dihydro-pyrroloquinoxaline. Air oxidation aromatizes the ring, yielding the fluorophenyl-substituted core.
Key Conditions :
Carboxamide Functionalization via Nucleophilic Substitution
The 3-carboxamide side chain is introduced through amide coupling between the pyrroloquinoxaline-3-carboxylic acid and 3-ethoxypropylamine. Two primary strategies are documented:
Methanesulfonyl Chloride Activation
Adapting methods from diarylamine carboxamide syntheses, the carboxylic acid is activated with methanesulfonyl chloride in anhydrous acetonitrile. Pyridine (3 equiv) scavenges HCl, and 3-ethoxypropylamine (1.05 equiv) is added post-activation.
Optimized Protocol :
Direct Coupling Reagents
In kinase inhibitor syntheses, EDCI/HOBt or HATU in DMF facilitate amide bonds between sterically hindered partners. For example:
-
Reagents : EDCI (1.2 equiv), HOBt (1.5 equiv), DIPEA (3 equiv)
Comparative Analysis of Synthetic Routes
Experimental Challenges and Mitigation
Regioselectivity in Cyclization
Electron-withdrawing groups (e.g., fluorine) at specific positions can deactivate the pyrrole nitrogen, stalling cyclization. Positioning the fluorine at C-2 of the phenyl ring avoids conjugation issues, ensuring successful ring closure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction yields be optimized?
- Methodology : Begin with a multi-step synthesis involving pyrrolo[2,3-b]quinoxaline core formation, followed by fluorophenyl substitution and amide coupling. Use General Procedure F1 (amide formation via carbodiimide-mediated coupling) as a starting point .
- Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while assessing interactions between parameters like reaction time (12–24 hrs) and equivalents of 3-ethoxypropylamine (1.2–2.0 eq) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Key Techniques :
- NMR : Compare and NMR shifts with analogous pyrrolo[2,3-b]quinoxaline derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons near the fluorine substituent) .
- LCMS/HPLC : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular ion peaks (e.g., [M+H] via ESI-MS) .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with structurally related compounds (e.g., ethyl 2-benzyl-pyrrolo[3,4-c]pyrrole carboxylates) .
Q. What strategies are used to establish structure-activity relationships (SAR) for pyrrolo[2,3-b]quinoxaline derivatives?
- Approach :
- Synthesize analogs with variations in the ethoxypropyl chain (e.g., alkyl vs. aryl groups) or fluorophenyl substituents (e.g., para- vs. ortho-fluoro).
- Test in vitro bioactivity (e.g., kinase inhibition assays) and correlate with steric/electronic descriptors (Hammett constants, logP) .
- Use molecular docking to predict binding interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : Check for rotational barriers in the ethoxypropyl group using variable-temperature NMR (e.g., coalescence temperature analysis).
- Impurity Analysis : Employ 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts .
- Cross-Validation : Compare computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian) with experimental data .
Q. What computational methods are effective for predicting the reactivity and stability of this compound?
- Methods :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model amide bond formation energetics and transition states .
- Solubility Prediction : Apply COSMO-RS simulations to optimize solvent systems for crystallization or biological assays .
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) paired with LC-MS/MS to identify hydrolytic or oxidative degradation products .
Q. How can researchers design experiments to correlate in vitro activity with in vivo pharmacokinetics?
- Protocol :
- In Vitro : Assess metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition assays.
- In Vivo : Use radiolabeled -tracers to study absorption/distribution in rodent models, with LC-MS quantification of plasma and tissue levels .
- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing regimens .
Q. What advanced reactor designs improve scalability for multi-step syntheses of this compound?
- Engineering Solutions :
- Continuous Flow : Implement membrane-separated reactors to isolate reactive intermediates (e.g., unstable pyrrolo-quinoxaline precursors) .
- Process Control : Use real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
